molecular formula C8H8Cl2N2 B1344214 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride CAS No. 182292-02-0

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

Cat. No. B1344214
M. Wt: 203.07 g/mol
InChI Key: GIWYZIJRRJPYQS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is a compound that is structurally related to various chemicals that have been studied for their unique properties and potential applications. While the specific compound has not been directly studied in the provided papers, related compounds such as 2-amino-4-chlorobenzonitrile and derivatives of aminonitriles have been investigated for their molecular structure, reactivity, and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various reactions under acidic conditions. For instance, the condensation of nitriles with benzene and other substrates in the presence of dry hydrogen chloride can yield chlorinated and aminated pyrimidines, depending on the nature of the nitrile and the substrate . Additionally, reactions of nitriles with chloroacetyl chloride and other reagents can lead to the formation of hybrid molecules with different functional groups . These studies suggest that the synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride could potentially be achieved through similar condensation reactions or by functionalization of related aminonitriles.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds such as 2-amino-4-chlorobenzonitrile have been studied using FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations . These studies provide insights into the geometry, vibrational frequencies, and bonding features of the molecules. The HOMO and LUMO energy calculations indicate charge transfer within the molecule, which is an important aspect of the electronic structure that could also be relevant for 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride.

Chemical Reactions Analysis

The reactivity of related aminonitriles has been explored in various chemical reactions. For example, the reaction of nitriles under acidic conditions can lead to the synthesis of condensed pyrimidines . Moreover, the generation and reactivity of the 4-aminophenyl cation, which could be a related intermediate, have been studied through photolysis of 4-chloroaniline, demonstrating the potential for electrophilic substitution and addition reactions . These findings suggest that 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride might also undergo similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical properties such as density and refractive index of related compounds have been measured, and their concentration dependence has been studied . Molar refractivity and polarizability have been calculated from these data, indicating the effects of drug concentration on these properties. Such studies are crucial for understanding the interaction of the compound with light and its electronic properties, which could be extrapolated to 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on the development of new synthetic routes and compounds using chlorobenzonitriles as intermediates or key components. For example, the synthesis of 4-chlorobenzene-1-carboximidamide hydrochloride demonstrates the utility of chlorobenzonitriles in producing compounds with potential applications in fine chemicals and pharmaceuticals (Cheng-fei Yuan, 2008). Moreover, the development of scalable syntheses for key intermediates in the production of Vitamin B1 showcases the role of similar compounds in pharmaceutical manufacturing (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).

Spectroscopic and Structural Analysis

Spectroscopic and structural analyses of compounds related to 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride have been conducted to understand their molecular structure and vibrational spectra. Studies like the FT-IR and FT-Raman spectra analysis of 2-amino-4-chlorobenzonitrile provide insights into the molecular geometry, harmonic vibrational frequencies, and bonding features, which are essential for the design of new materials and drugs (S. Sudha, N. Sundaraganesan, M. Kurt, M. Cinar, M. Karabacak, 2011).

Antiproliferative Activity

Research on novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts demonstrates the potential biomedical applications of chlorobenzonitrile derivatives in developing compounds with antiproliferative activity against various human cancer cell lines (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).

Material Science Applications

In the field of materials science, the study of supramolecular design through the analysis of halide coordination geometry in a protonated polyamine matrix illustrates the use of chlorobenzonitrile derivatives in understanding and designing new supramolecular structures with specific properties (Christos A. Ilioudis, Kirsty S. B. Hancock, D. Georganopoulou, J. Steed, 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(aminomethyl)-2-chlorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYZIJRRJPYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

CAS RN

182292-02-0
Record name Benzonitrile, 4-(aminomethyl)-2-chloro-, hydrochloride (1:1)
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Record name 4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
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